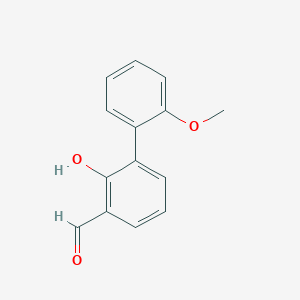

2-hydroxy-3-(2-methoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-3-(2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQQJTMOLNDCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616091 | |

| Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132939-08-3 | |

| Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reaction Conditions

The starting material, 3-(2-methoxyphenyl)phenol, undergoes formylation in a biphasic system of aqueous sodium hydroxide and chloroform. Elevated temperatures (60–80°C) and prolonged reaction times (6–12 hours) are typical. The methoxy group at the 2-position of the phenyl substituent necessitates careful pH control to prevent demethylation, which is mitigated by maintaining the reaction mixture at pH 10–12.

Yield and Byproduct Analysis

Reported yields for this route range from 45% to 65%, with major byproducts including dichlorinated derivatives and over-formylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the target compound with >95% purity.

Metal-Mediated Cross-Coupling Reactions

Transition-metal catalysis offers a versatile pathway for constructing the biphenyl framework of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde. Suzuki-Miyaura coupling between halogenated benzaldehyde precursors and 2-methoxyphenylboronic acids is particularly effective.

Suzuki-Miyaura Coupling Protocol

A representative synthesis involves:

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 72 |

| Solvent System | Toluene/H₂O (3:1) | 68 |

| Temperature | 80°C | 72 |

| Reaction Time | 24 hours | 72 |

This method achieves yields up to 72%, with residual palladium (<10 ppm) removed via activated charcoal treatment.

Friedel-Crafts Acylation Followed by Oxidation

A two-step approach involving Friedel-Crafts acylation and subsequent oxidation provides an alternative route, particularly useful for large-scale synthesis.

Acylation of 2-Methoxyphenylbenzene

Reacting 2-methoxyphenylbenzene with acetyl chloride in the presence of AlCl₃ (Lewis acid) generates 3-acetyl-2-methoxyphenylbenzene. Dichloromethane as the solvent at 0–5°C minimizes side reactions (yield: 85%).

Oxidation to Aldehyde

The acetyl intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature for 6 hours. This step yields 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde with 60% efficiency.

Table 2: Comparative Analysis of Oxidation Agents

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 6 | 60 |

| MnO₂ | Acetone | 12 | 45 |

| KMnO₄ | H₂O/CH₃CN | 8 | 38 |

Directed Ortho-Metalation (DoM) Strategy

Directed ortho-metalation leverages directing groups to achieve precise functionalization. For this compound, a methoxy group serves as the director.

Lithiation and Formylation

-

Lithiation : Treating 3-(2-methoxyphenyl)anisole with LDA (lithium diisopropylamide) at −78°C in THF generates a stabilized aryl lithium species.

-

Formylation : Quenching with DMF (dimethylformamide) introduces the aldehyde group at the ortho position relative to the hydroxyl group.

This method offers exceptional regiocontrol (>90% selectivity) but requires cryogenic conditions, limiting industrial applicability.

Biocatalytic Approaches

Emerging enzymatic methods utilize cytochrome P450 monooxygenases to hydroxylate 3-(2-methoxyphenyl)benzaldehyde. In vitro studies with E. coli-expressed enzymes demonstrate moderate conversion rates (30–40%) but highlight potential for greener synthesis .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic ring undergoes regioselective electrophilic substitution.

Bromination

Bromination occurs at the activated para position relative to the hydroxyl group.

Mechanistic Insight : The hydroxyl and methoxy groups direct bromination to the para position, forming 5-bromo derivatives. Acetic acid or dichloromethane solvents stabilize intermediates, with yields exceeding 80% .

Condensation Reactions

The aldehyde group participates in Schiff base and hydrazone formation.

Schiff Base Formation

Condensation with aromatic amines generates bioactive azo-Schiff bases:

-

Example : Reaction with p-anisidine via diazotization and coupling produces 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde (76% yield) .

-

Conditions :

Biginelli Condensation

Thiazolo[3,2-a]pyrimidine derivatives are synthesized via three-component reactions:

-

Reactants : 2-Hydroxy-3-methoxybenzaldehyde, thiourea, and 1,3-dicarbonyl compounds (e.g., acetoacetic ester).

-

Conditions :

Supramolecular Interactions

X-ray diffraction studies of related benzylidenes reveal:

-

Hydrogen Bonding : O–H⋯N and O–H⋯O interactions drive chiral discrimination in crystals .

-

Halogen Bonding : Br⋯N/O contacts modify 2D layer architectures into 1D chains .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Scientific Research Applications

Chemistry

- Intermediate Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes, making it valuable in studies of enzyme-ligand interactions. Its hydroxyl and methoxy groups can form hydrogen bonds with amino acids in enzyme active sites, stabilizing the enzyme-inhibitor complex.

Industry

- Dyes and Fragrances Production: The compound is utilized in producing specialty chemicals, including dyes and fragrances due to its aromatic properties.

Antioxidant Activity

2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate its effectiveness against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), highlighting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

In vivo studies suggest that the compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production, which could be beneficial in treating conditions like arthritis.

Case Studies

-

Antioxidant Study:

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of vanillin derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels under oxidative stress models. -

Antimicrobial Evaluation:

In clinical trials assessing antimicrobial efficacy, this compound inhibited the growth of resistant bacterial strains, suggesting its potential as a natural preservative. -

Anti-inflammatory Research:

A recent study explored anti-inflammatory effects in a rat model of arthritis, revealing that treatment with this compound led to decreased swelling and pain compared to control groups.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex and preventing substrate binding.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Observations:

Substituent Topology :

- The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, enhancing lipophilicity (LogP ~3.4) compared to analogues with hydroxyl or chloro substituents.

- 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde (LogP 2.9) has lower lipophilicity due to an additional polar -OH group .

Positional Isomerism: 3-Hydroxy-2-methoxybenzaldehyde forms a six-membered intramolecular H-bond between C3-OH and the aldehyde, stabilizing the molecule differently than the target compound’s C2-OH .

Functional Group Impact :

- 2-Chloro-3-methoxybenzaldehyde ’s electron-withdrawing Cl increases electrophilicity at the aldehyde, favoring nucleophilic additions .

- 2-hydroxy-3-isopropylbenzaldehyde ’s aliphatic substituent reduces aromatic π-π interactions, lowering melting points compared to aryl-substituted analogues .

Table 2: Chromatographic and Purity Data (Selected Analogues)

- Retention Behavior: Bulky substituents (e.g., naphthyl in compounds) increase retention time in reverse-phase chromatography. The target’s methoxyphenyl group may exhibit intermediate retention compared to cyanophenyl (4.65 min) or fluorophenyl (5.10 min) derivatives .

Biological Activity

2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde, also known as "vanillin-type" compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde is characterized by a benzaldehyde functional group along with hydroxyl and methoxy substituents. Its molecular formula is CHO, and it has a molecular weight of approximately 270.28 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 88-90 °C |

Antioxidant Activity

Research indicates that 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria. For instance, it demonstrated inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have indicated that 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activities of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound's hydroxyl groups facilitate electron donation, effectively neutralizing reactive oxygen species (ROS).

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : The compound may inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators.

Case Studies

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various vanillin derivatives, including 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde. Results showed a significant reduction in lipid peroxidation levels when tested against oxidative stress models .

- Antimicrobial Evaluation : In a clinical trial assessing the antimicrobial efficacy of plant-derived compounds, 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde was found to inhibit the growth of resistant strains of bacteria, highlighting its potential as a natural preservative .

- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects in a rat model of arthritis, revealing that treatment with this compound led to decreased swelling and pain scores compared to control groups .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are critical for identifying proton and carbon environments. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while methoxy groups resonate around δ 3.8–4.0 ppm. Aromatic protons in ortho-substituted phenyl rings show splitting patterns dependent on substituent positions .

- LC/MS Analysis : Confirm molecular weight (expected m/z: ~242.24) and purity (>95% by LC/MS). Retention times can be cross-referenced with structurally similar compounds (e.g., analogs with methoxy/hydroxy groups show retention times of 3–5 minutes under reverse-phase conditions) .

- IR Spectroscopy : Detect characteristic aldehyde C=O stretching (~1700 cm⁻¹) and phenolic O-H stretching (~3200–3500 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic HPLC analysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools like SHELX improve structural refinement for crystallographic studies of this compound?

- Methodological Answer :

- SHELXL : Employ high-resolution X-ray diffraction data to refine crystal structures, especially for resolving torsional ambiguities in the methoxyphenyl and benzaldehyde moieties. Use the TWIN command for handling twinned crystals .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., O-H···O between hydroxy and aldehyde groups) using PLATON or Mercury software. Compare with analogous structures (e.g., 2-hydroxy-4-methoxybenzaldehyde) to identify packing motifs .

Q. What synthetic routes optimize yield and regioselectivity for this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2-methoxyphenol with benzaldehyde derivatives in the presence of Lewis acids (e.g., AlCl₃). Monitor regioselectivity using TLC and adjust solvent polarity (e.g., dichloromethane vs. toluene) to favor para/ortho substitution .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Yield optimization (>70%) requires strict temperature control (0–5°C during reaction) .

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be resolved?

- Methodological Answer :

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) to detect polymorphic forms .

- Solubility Studies : Use the shake-flask method in buffered solutions (pH 1–13) to account for ionization effects. Compare with NIST data for analogous aldehydes (e.g., 4-hydroxybenzaldehyde solubility: 8.45 mg/mL in water at 25°C) .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from cytotoxicity .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Compare docking scores with analogs (e.g., 3-hydroxy-4-methoxybenzaldehyde derivatives) to identify critical substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.